molecular formula C20H18N2O B14269453 11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol CAS No. 189568-67-0

11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol

Cat. No.: B14269453
CAS No.: 189568-67-0
M. Wt: 302.4 g/mol
InChI Key: AZQFHLHBSRXFHO-UHFFFAOYSA-N
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Description

11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol consists of a quinoline core with methyl and propyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with similar chemical properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and propyl groups enhances its lipophilicity and may improve its ability to interact with biological membranes .

Properties

CAS No.

189568-67-0

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol

InChI

InChI=1S/C20H18N2O/c1-3-6-13-14-8-4-7-12(2)18(14)22-19-15-9-5-10-17(23)20(15)21-11-16(13)19/h4-5,7-11,23H,3,6H2,1-2H3

InChI Key

AZQFHLHBSRXFHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=NC3=C(C2=NC4=C(C=CC=C14)C)C=CC=C3O

Origin of Product

United States

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